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molecular formula C11H22O B8571312 1-Undecen-4-ol

1-Undecen-4-ol

Cat. No. B8571312
M. Wt: 170.29 g/mol
InChI Key: NCDKMTFVFSSJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816095B2

Procedure details

To a solution of 1.2 mL (7.8 mmol) of octanal in 30 mL of ether was added 15.6 mL of a 1.0 M solution of allylmagnesium bromide in ether. The reaction was allowed to stir at room temperature for 18 h and then quenched with saturated NH4Cl. The product was extracted with ether (2×20 mL), dried over Na2SO4 and filtered. The solvent was removed under reduced pressure and the remaining residue was purified by flash chromatography to give 0.79 g (60%) of the allylic alcohol. 1H NMR (400 MHz, CDCl3) δ 5.80-5.70 (m, 1H), 5.04-4.99 (m, 2H), 3.53 (m, 1H), 2.52 (br s, 1H), 2.20-2.05 (m, 2H), 1.381-34 (m, 2H), 1.25-1.15 (m, 10H), 0.80 (t, J=7.1 Hz, 3H); 13C NMR (400 MHz, CDCl3) δ 133.6, 116.3, 70.6, 42.5, 37.5, 32.7, 30.6, 30.2, 26.7, 23.7, 15.2.
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([Mg]Br)[CH:11]=[CH2:12]>CCOCC>[CH2:10]=[CH:11][CH2:12][CH:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCCCCCC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C=CCC(CCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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